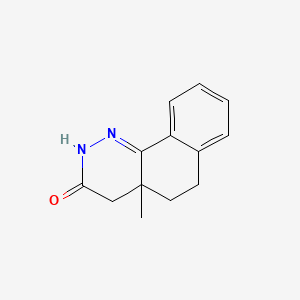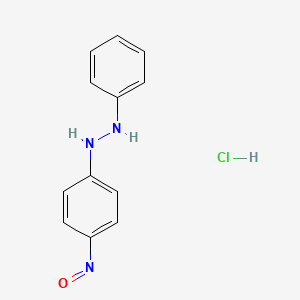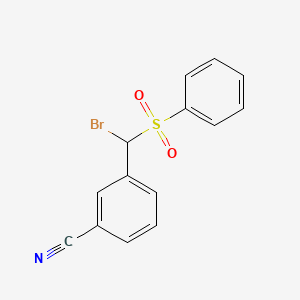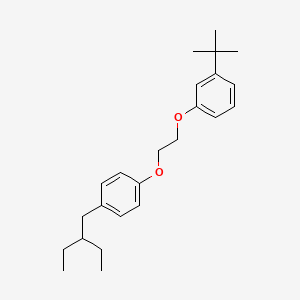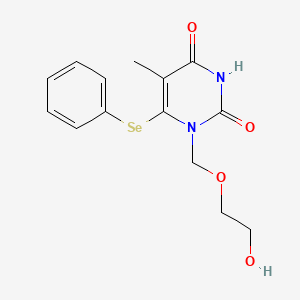
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is a synthetic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a phenylselenenyl group attached to the thymine base, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine typically involves the following steps:
Starting Materials: The synthesis begins with thymine and phenylselenyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, it is likely that similar principles of organic synthesis and purification are applied on a larger scale. Industrial production would involve optimization of reaction conditions, scaling up of the reaction, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding the corresponding thymine derivative.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Thymine derivatives.
Substitution: Various substituted thymine derivatives depending on the electrophile used.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections and cancer treatment.
Industry: The compound may find applications in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets viral enzymes and cellular proteins involved in DNA replication and repair.
Pathways Involved: It interferes with the replication of viral DNA by inhibiting viral polymerases and induces apoptosis in cancer cells by activating caspase pathways.
類似化合物との比較
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
Comparison:
- 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione contains a phenylsulfanyl group instead of phenylselenenyl, which affects its reactivity and biological activity.
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone lacks the thymine base and has different applications and properties.
特性
CAS番号 |
136632-03-6 |
|---|---|
分子式 |
C14H16N2O4Se |
分子量 |
355.26 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O4Se/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) |
InChIキー |
QBZVMPXGWMPTKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


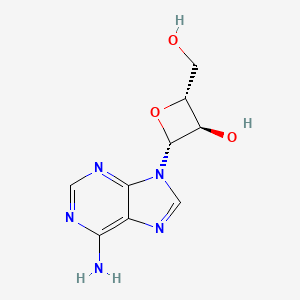
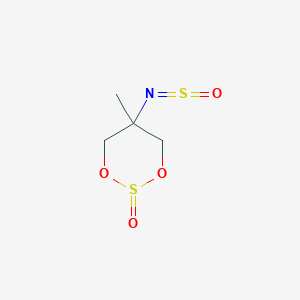
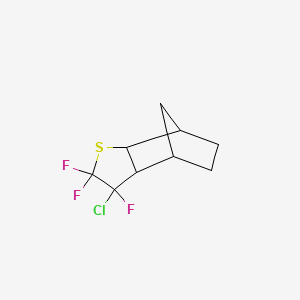
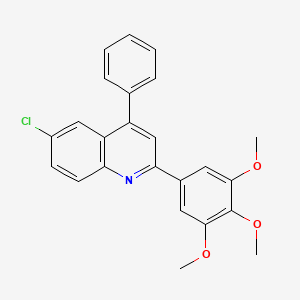
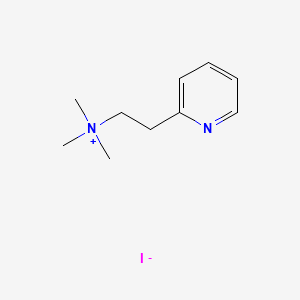
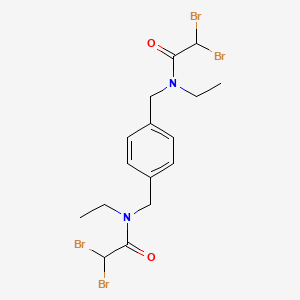
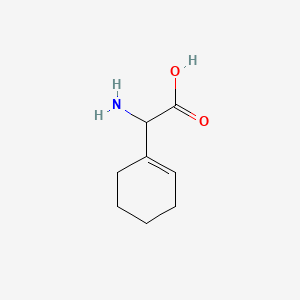
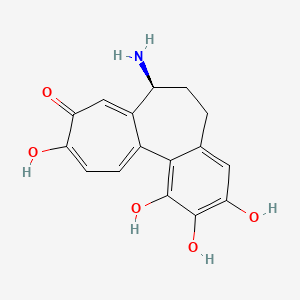
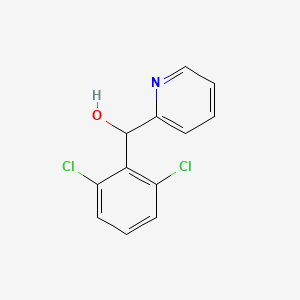
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
